3-[(Oxan-4-yl)methoxy]phenol
Description
3-[(Oxan-4-yl)methoxy]phenol is a phenolic derivative characterized by a tetrahydropyran (oxane) ring linked via a methoxy group at the 3-position of the phenol core. This structural motif combines the aromatic reactivity of phenol with the steric and electronic effects of the oxane moiety, which may enhance solubility or alter intermolecular interactions compared to simpler methoxyphenols.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(oxan-4-ylmethoxy)phenol |
InChI |
InChI=1S/C12H16O3/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7,9H2 |
InChI Key |
CISOYAVHBRWDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Ortho- vs. Para-Methoxy Groups: Ortho-methoxy substituents (e.g., 2-methoxyphenol) facilitate demethylation due to proximity to the phenolic hydroxyl group, enabling radical-mediated cleavage . Para-methoxy groups (e.g., 4-methoxystyrene) are more stable but can undergo hydrolysis to phenolic derivatives in reactive environments .
Pharmacological and Functional Properties
Methoxyphenols are recognized for antioxidant and antimicrobial activities, but substituent patterns modulate efficacy:
- 2,6-Dimethoxyphenol: Exhibits enhanced radical scavenging due to electron-donating methoxy groups at both ortho positions, though meta-substitution (e.g., 3-methoxy) diminishes activity .
- This compound: The oxane ring may stabilize the compound against oxidative degradation, extending its functional utility in food or pharmaceutical formulations .
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